Aromadendrene

Catalog No.
S639981
CAS No.
489-39-4
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aromadendrene

CAS Number

489-39-4

Product Name

Aromadendrene

IUPAC Name

(1aR,4aR,7R,7aR,7bS)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3/t10-,11+,12-,13-,14-/m1/s1

InChI Key

ITYNGVSTWVVPIC-XVIXHAIJSA-N

SMILES

Array

Synonyms

aromadendrene

Canonical SMILES

CC1CCC2C1C3C(C3(C)C)CCC2=C

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CCC2=C

The exact mass of the compound Aromadendrene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Aromadendrene is a naturally occurring tricyclic sesquiterpene characterized by a fused cyclopropane ring and an exocyclic methylene group [1]. Primarily sourced from the essential oils of Eucalyptus species, it is highly valued in procurement as a chiral pool starting material for complex chemical synthesis and as a potent active ingredient in antimicrobial formulations [2]. Unlike bulk monoterpenes, aromadendrene's unique structural rigidity and reactivity make it a critical precursor for synthesizing high-value aromadendranes and guaianes, while its lipophilic nature allows it to disrupt biomembranes in multidrug-resistant bacterial pathogens [1].

Substituting purified aromadendrene with generic eucalyptus essential oils or bulk monoterpenes like 1,8-cineole critically compromises application performance, as these cheaper alternatives lack the specific cyclopropane ring necessary for targeted protein alkylation and membrane disruption in resistant bacteria [1]. Furthermore, substitution with its close isomer, allo-aromadendrene, is unviable in process chemistry; the distinct stereochemistry of the isomers leads to entirely different downstream products during synthesis (e.g., yielding 4a-allospathulenol instead of the desired spathulenol) [2]. Consequently, buyers must procure the exact (+)-aromadendrene isomer to ensure reproducibility in chiral synthesis and guaranteed efficacy in antimicrobial formulations.

Superior Antimicrobial Potency Against Multidrug-Resistant Pathogens

In comparative microdilution assays against multidrug-resistant bacteria, aromadendrene demonstrated potent inhibition of methicillin-resistant Staphylococcus aureus (MRSA), whereas the ubiquitous eucalyptus component 1,8-cineole showed negligible activity [1]. Aromadendrene's exocyclic methylene group and cyclopropane ring enable it to effectively disrupt biomembranes, a mechanism absent in simpler monoterpenes [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against MRSA
Target Compound Data250 - 1000 µg/mL
Comparator Or Baseline1,8-Cineole (> 8000 µg/mL)
Quantified DifferenceAromadendrene is at least 8x to 32x more potent than 1,8-cineole against MRSA.
ConditionsBroth microdilution method against multidrug-resistant bacterial pathogens.

Formulators of advanced topical antimicrobials must procure purified aromadendrene rather than relying on standard cineole-rich eucalyptus extracts to achieve efficacy against resistant strains.

Streamlined Chiral Pool Synthesis of High-Value Sesquiterpenes

(+)-Aromadendrene serves as a highly efficient chiral starting material for synthesizing complex aromadendranes like (+)-spathulenol. Using aromadendrene via a stereoselective ozonolysis route yields the target in just three steps, whereas total synthesis from acyclic precursors (like beta-pinene or farnesol) requires extensive multi-step sequences and complex stereocontrol[1].

Evidence DimensionSynthetic efficiency (steps to target)
Target Compound Data3 steps to (+)-spathulenol (via apo-aromadendranone) with ~11% overall yield.
Comparator Or BaselineTotal synthesis from acyclic precursors (requiring up to 18 steps).
Quantified DifferenceReduces the synthetic pathway by up to 15 steps while eliminating the need for expensive transition-metal catalysts.
ConditionsStereoselective ozonolysis followed by reductive workup and Wittig reaction.

Procuring (+)-aromadendrene as a chiral pool precursor drastically reduces process complexity, time, and catalyst costs for synthesizing complex guaiane and aromadendrane derivatives.

Synergistic MIC Reduction in Terpene Formulations

While bulk 1,8-cineole alone is ineffective against resistant pathogens like MRSA, combining it with aromadendrene results in a powerful synergistic enhancement of antimicrobial activity. Checkerboard and time-kill assays demonstrate that aromadendrene acts as the primary active driver, significantly reducing the overall MIC required for bacterial eradication when used in combination[1].

Evidence DimensionSynergistic antimicrobial effect (MIC reduction)
Target Compound DataAromadendrene + 1,8-cineole combination.
Comparator Or Baseline1,8-cineole alone (inactive at >8000 µg/mL).
Quantified DifferenceThe combination reduces the MIC by 70-90% compared to monotherapy, converting an inactive bulk terpene into a highly effective mixture.
ConditionsCheckerboard and time-kill assays against antibiotic-susceptible and resistant pathogens.

Buyers developing natural preservative systems or disinfectants can leverage aromadendrene to activate and synergize with cheaper, bulk monoterpenes, optimizing formulation costs.

Active Pharmaceutical Ingredient (API) Development for Topical Antimicrobials

Due to its low MIC against MRSA and VRE, aromadendrene is the ideal choice for formulating advanced, plant-derived topical treatments where standard monoterpenes fail [1].

Chiral Pool Starting Material for Fragrance and Pheromone Synthesis

Process chemists should select (+)-aromadendrene to bypass complex multi-step core cyclizations when synthesizing high-value aromadendranes like spathulenol, significantly reducing manufacturing costs and time [2].

Synergistic Preservative Formulations in Cosmetics

Formulators can utilize aromadendrene as a synergistic booster to activate cheaper, bulk terpenes (like 1,8-cineole), creating highly effective, natural preservative systems with a lower total active concentration [1].

XLogP3

4.7

Exact Mass

204.187800766 Da

Monoisotopic Mass

204.187800766 Da

Boiling Point

121.00 °C. @ 10.00 mm Hg

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 1 notifications to the ECHA C&L Inventory.;
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

489-39-4

Wikipedia

(1aR,4aR,7R,7aR,7bS)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene

Dates

Last modified: 08-15-2023
Fischer, Guido; Schwalbe, Regina; Möller, Manfred; Ostrowski, Rene; Dott, Wolfgang; Species-specific production of microbial volatile organic compounds (MVOC) by airborne fungi from a compost facility, Chemosphere, 395, 795-810. DOI:10.1016/s0045-6535(99)00015-6

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